molecular formula C11H13NO B13246431 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13246431
M. Wt: 175.23 g/mol
InChI Key: CYQKVASYGVSEQN-UHFFFAOYSA-N
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Description

1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring attached to a pyridine derivative

Preparation Methods

The synthesis of 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with cyclopropane-1-carbaldehyde under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropane ring and pyridine moiety contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde include other cyclopropane derivatives and pyridine-based aldehydes. What sets this compound apart is the combination of the cyclopropane ring and the methylpyridine moiety, which imparts unique chemical and physical properties. Examples of similar compounds include cyclopropane-1-carbaldehyde and 3-methylpyridine-2-carbaldehyde.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-[(3-methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H13NO/c1-9-3-2-6-12-10(9)7-11(8-13)4-5-11/h2-3,6,8H,4-5,7H2,1H3

InChI Key

CYQKVASYGVSEQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CC2(CC2)C=O

Origin of Product

United States

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